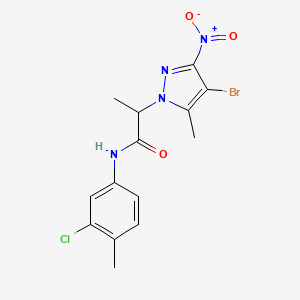
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(3-chloro-4-methylphenyl)propanamide
描述
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(3-chloro-4-methylphenyl)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(3-chloro-4-methylphenyl)propanamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones or their equivalents.
Bromination and nitration: The pyrazole ring can be selectively brominated and nitrated using bromine and nitric acid under controlled conditions.
Amide formation: The final step involves coupling the substituted pyrazole with 3-chloro-4-methylphenylpropanoyl chloride in the presence of a base like triethylamine to form the desired propanamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.
化学反应分析
Types of Reactions
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(3-chloro-4-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles like amines, thiols, solvents like DMF or DMSO
Hydrolysis: Acidic or basic aqueous solutions
Major Products
Reduction: Amino derivatives
Substitution: Various substituted pyrazoles
Hydrolysis: Carboxylic acids and amines
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Potential use as a lead compound for drug development targeting specific enzymes or receptors.
Industry: Used in the development of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(3-chloro-4-methylphenyl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro and bromo substituents can play a role in binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)propanamide
- 2-(4-bromo-5-ethyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)propanamide
Uniqueness
The unique combination of substituents in 2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(3-chloro-4-methylphenyl)propanamide may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds. The presence of both bromo and nitro groups can influence its electronic properties and reactivity.
属性
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(3-chloro-4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrClN4O3/c1-7-4-5-10(6-11(7)16)17-14(21)9(3)19-8(2)12(15)13(18-19)20(22)23/h4-6,9H,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFABGQXUQUZFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)N2C(=C(C(=N2)[N+](=O)[O-])Br)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3,4-dimethoxybenzoyl)-N-[4-(dimethylamino)benzyl]-3-phenyl-1H-1,2,4-triazol-5-amine](/img/structure/B4203073.png)
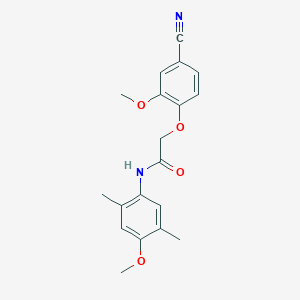
![N-1-adamantyl-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B4203083.png)
![N-[1H-benzimidazol-2-yl(phenyl)methyl]acetamide](/img/structure/B4203087.png)
![2-phenoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B4203096.png)
![15-[(2,4-dichlorophenyl)methylsulfanyl]-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B4203100.png)
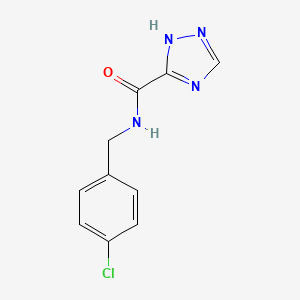
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B4203114.png)
![4-(pentanoylamino)-N-[2-(pyridin-3-yloxy)propyl]benzamide](/img/structure/B4203122.png)
![4-[(2-bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde](/img/structure/B4203129.png)
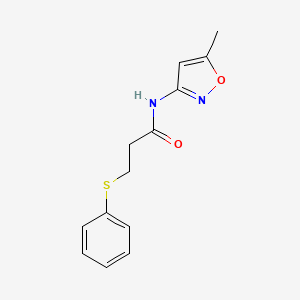
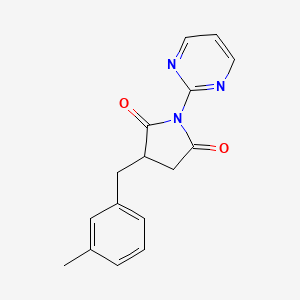
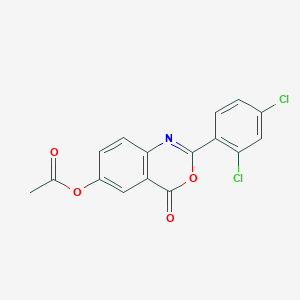
![2-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(sec-butyl)benzamide](/img/structure/B4203168.png)
